5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
Description
5-Benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole ring fused to a quinoline nucleus. The substituents at key positions—benzyl at N5, 4-fluorophenyl at C3, and methoxy at C8—impart distinct physicochemical and biological properties. Pyrazolo[4,3-c]quinolines are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation .
Properties
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-11-12-22-20(13-19)24-21(15-28(22)14-16-5-3-2-4-6-16)23(26-27-24)17-7-9-18(25)10-8-17/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKHRVEAPPSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of targets, receptors, or microorganisms.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biological Activity
The compound 5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The structure features a pyrazolo[4,3-c]quinoline backbone with a benzyl and a fluorophenyl substituent, as well as a methoxy group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazoloquinoline class exhibit various biological activities including:
- Antimicrobial Activity : Pyrazoloquinolines have shown effectiveness against several bacterial strains and fungi. For instance, derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis and other pathogens .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory properties .
- Anticancer Properties : Certain pyrazoloquinolines have been investigated for their cytotoxic effects against cancer cell lines, showing promise as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances antimicrobial activity. For example, compounds with halogen substitutions showed improved potency against M. tuberculosis .
- Methoxy Group Influence : The methoxy group at the 8-position is critical for maintaining activity; its removal or substitution can lead to decreased efficacy .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anti-inflammatory Activity Evaluation :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Pharmacological and Physicochemical Properties
B. Electronic and Spectral Properties
- UV-Vis Absorption: 4-Methoxyquinoline derivatives () with 4-fluorophenyl substituents exhibit lower absorption intensity (λmax ~310–350 nm) compared to chloro-substituted analogues. The target’s 8-methoxy group may enhance π-π* transitions, but its fluorophenyl moiety could reduce absorptivity .
C. Metabolic Stability
- Sulfonyl-containing derivatives (ELND006/7) demonstrate improved metabolic stability due to reduced oxidative degradation.
Key Research Findings
Substituent Position Matters: The 8-methoxy group in the target compound likely enhances electron density in the quinoline ring, improving π-π stacking interactions in biological systems (similar to 4-methoxyquinolines in ) . Dimethoxy derivatives () show higher aqueous solubility than mono-methoxy analogues, suggesting that additional methoxy groups could optimize the target’s bioavailability .
Fluorophenyl vs. Chlorophenyl :
- Chlorophenyl substituents (e.g., in c) increase electron affinity and receptor binding compared to fluorophenyl groups. However, fluorophenyl offers a balance between lipophilicity and metabolic resistance .
Synthetic Accessibility :
- Microwave-assisted synthesis () improves yields for ethoxy/methoxy derivatives, suggesting scalable routes for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
